molecular formula C9H8N2O4 B2777620 N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine CAS No. 808101-24-8

N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine

Cat. No. B2777620
CAS RN: 808101-24-8
M. Wt: 208.173
InChI Key: AXHFCXXSDCCLOA-UXBLZVDNSA-N
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Description

N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine, also known as 3-nitro-4-hydroxyacetanilide, is a chemical compound used in a variety of research applications. This compound is an aromatic nitro compound and is widely used in the synthesis of nitro compounds. It is also used in the synthesis of a variety of other compounds, including pharmaceuticals, dyes, and fragrances. In

Scientific Research Applications

Expedient Synthesis of N-Methyl- and N-Alkylamines

N-Methyl- and N-alkylamines are crucial in academic research and industrial production due to their significant roles in life-science molecules. A method employing nitrogen-doped, graphene-activated Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines from nitroarenes or amines and aldehydes demonstrates the value of innovative synthesis techniques in developing functional amines for various applications (Senthamarai et al., 2018).

Synthesis and Characterization of Carcinogen Models

The synthesis and aqueous solution chemistry of certain carcinogen models, such as N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, highlight the importance of understanding the chemical behavior of potential carcinogens. This research is critical for developing safer chemicals and assessing environmental and health risks (Rajagopal et al., 2003).

Metabolic Activation and Carcinogenicity

The study of the metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferases (STs) is pivotal in understanding the mechanisms behind the carcinogenicity of certain compounds. This research provides insights into how these compounds are activated in the human body, potentially leading to DNA damage and cancer, underscoring the significance of metabolic pathways in toxicology (Chou, Lang, & Kadlubar, 1995).

Electrophilic Amination and Acetamidation

Research on electrophilic amination and acetamidation of aromatic compounds in polyphosphoric acid demonstrates advanced methods for introducing amino and acetamido groups into aromatic compounds. These reactions are crucial for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science (Velikorodov et al., 2020).

Graphene-based Catalysts in Nitro Compound Reduction

The development of graphene-based catalysts for the reduction of nitro compounds to amines is a significant advancement in green chemistry. These catalysts offer environmentally friendly alternatives for the synthesis of amines, which are essential in producing pharmaceuticals, dyes, and polymers. The application of graphene derivatives in catalysis not only enhances the efficiency of nitro compound reduction but also supports the sustainable production of valuable chemicals (Nasrollahzadeh et al., 2020).

properties

IUPAC Name

[(E)-(3-nitrophenyl)methylideneamino] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-7(12)15-10-6-8-3-2-4-9(5-8)11(13)14/h2-6H,1H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHFCXXSDCCLOA-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine

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